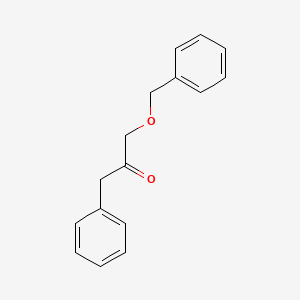![molecular formula C21H17N3O B12545835 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- CAS No. 146849-70-9](/img/structure/B12545835.png)
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with phenyl and phenylmethylamino substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- typically involves the following steps:
Starting Material: The synthesis begins with anthranilic acid, which undergoes cyclization to form the quinazolinone core.
Substitution: The phenyl and phenylmethylamino groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various amines are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline-4(3H)-one: This compound shares the quinazolinone core but lacks the phenylmethylamino substituent.
3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: These derivatives have arylideneamino groups instead of phenylmethylamino groups.
Uniqueness
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
146849-70-9 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(benzylamino)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O/c25-20-18-13-7-8-14-19(18)23-21(22-15-16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |
InChI Key |
IKDFWTAPDHAOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

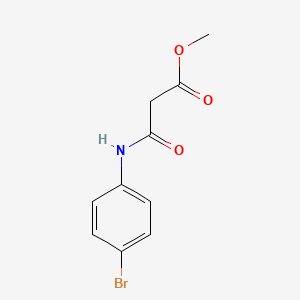
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
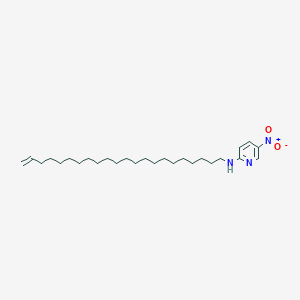
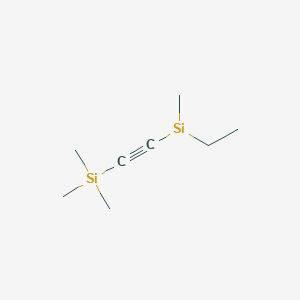


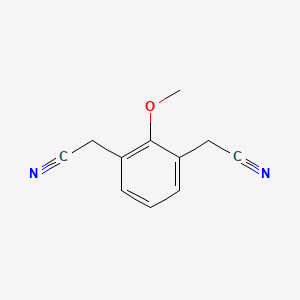
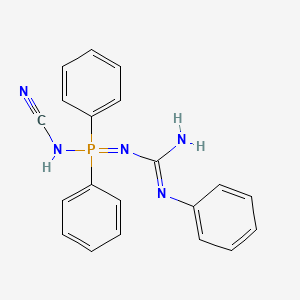
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
